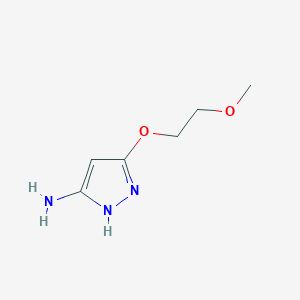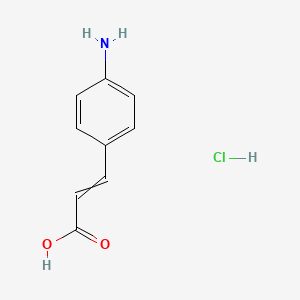
1-Vinylcyclooctanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinylcyclooctanol is an organic compound with the molecular formula C10H18O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a cyclooctane ring with an ethenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Vinylcyclooctanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-ethenylcyclooctene. The process typically involves the following steps:
Hydroboration: 1-Ethenylcyclooctene is reacted with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield 1-ethenylcyclooctan-1-ol.
Industrial Production Methods: Industrial production of 1-ethenylcyclooctan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are carefully selected to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Vinylcyclooctanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form 1-ethenylcyclooctane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: 1-Ethenylcyclooctanone or 1-ethenylcyclooctanal.
Reduction: 1-Ethenylcyclooctane.
Substitution: 1-Ethenylcyclooctyl halides or amines.
Wissenschaftliche Forschungsanwendungen
1-Vinylcyclooctanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-ethenylcyclooctan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. The ethenyl group can participate in addition reactions, further modifying the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Vinylcyclooctanol can be compared with other similar compounds, such as:
1-Ethynylcyclooctanol: Similar structure but with an ethynyl group instead of an ethenyl group.
Cyclooctanol: Lacks the ethenyl substituent, making it less reactive in certain types of reactions.
1-Methylcyclooctanol: Contains a methyl group instead of an ethenyl group, affecting its chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclooctane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
6244-48-0 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-ethenylcyclooctan-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-10(11)8-6-4-3-5-7-9-10/h2,11H,1,3-9H2 |
InChI-Schlüssel |
WRSXHGHFNWOBER-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCCCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Oxazolo[5,4-d]pyrimidin-7(6H)-one,2-phenyl-](/img/structure/B8783440.png)

![methyl 3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8783466.png)
![1,2,4,5-TETRAHYDRO-BENZO[D]AZEPINE-3-CARBOXYLIC ACID METHYL ESTER](/img/structure/B8783468.png)


![Benzo[b]thiophene-2-thiol](/img/structure/B8783492.png)




